

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine synthesis protocol

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Compound of Interest

Compound Name: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

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An In-Depth Technical Guide to the Synthesis of **1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine**

Introduction

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a crucial heterocyclic building block in modern medicinal chemistry. Its indazole core is a "privileged scaffold," appearing in numerous therapeutic agents, while the amine functionality at the C5 position provides a versatile handle for further molecular elaboration.[1][2][3] The tetrahydropyranyl (THP) group serves as a robust N-protecting group, enabling regioselective functionalization of the indazole ring system. This guide provides a comprehensive overview of a reliable and efficient protocol for the synthesis of this key intermediate, intended for researchers, chemists, and professionals in drug discovery and development.[4]

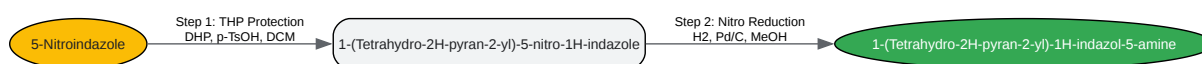
The synthetic strategy detailed herein follows a logical and field-proven three-step sequence starting from the commercially available 5-nitroindazole:

- **N-Protection:** Regioselective protection of the N1 position of the indazole ring with a tetrahydropyranyl (THP) group.
- **Nitro Reduction:** Chemoselective reduction of the C5 nitro group to a primary amine.
- **Purification:** Isolation and characterization of the final product.

This approach is favored because it shields the acidic N-H proton of the indazole prior to the reduction step, preventing potential side reactions and improving overall efficiency.

Synthetic Strategy and Workflow

The overall transformation from 5-nitroindazole to the target compound is a strategic process involving protection and functional group conversion. The workflow is designed to ensure high yields and purity of the final product.



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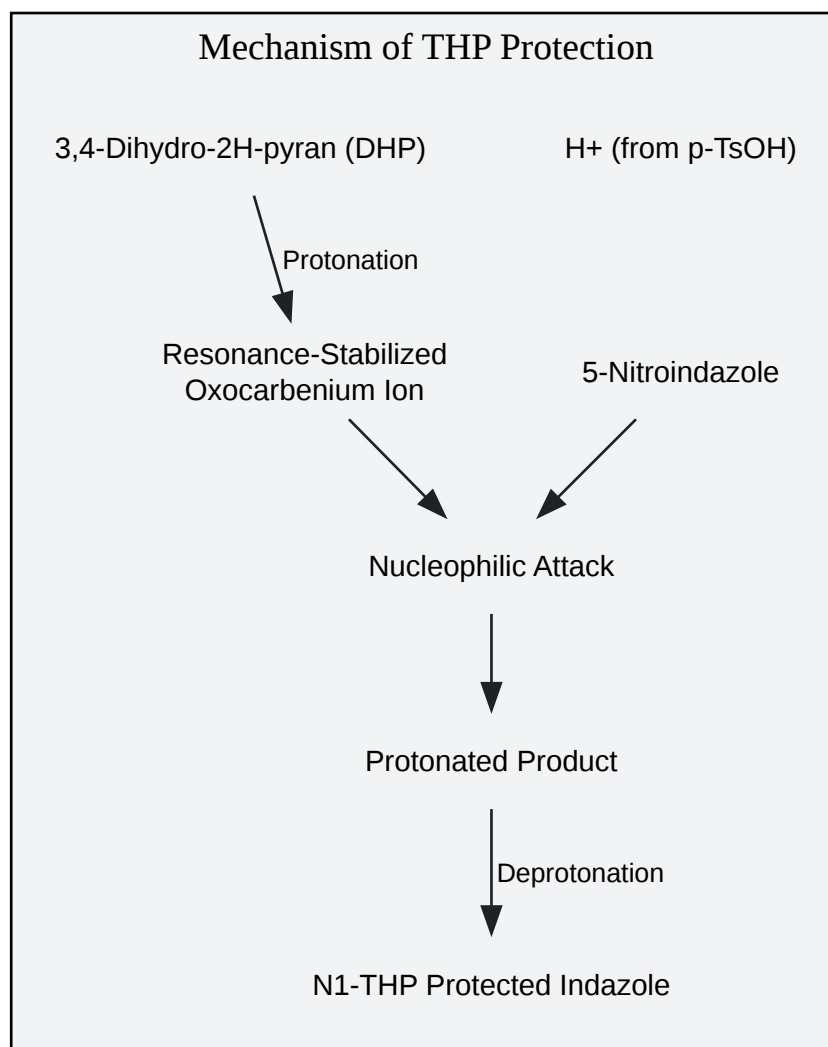
Caption: Overall synthetic workflow for the target compound.

Part 1: N1-Protection of 5-Nitroindazole

Principle and Rationale

The first step involves the protection of the indazole nitrogen to prevent its participation in subsequent reactions. The tetrahydropyranyl (THP) group is an ideal choice for this purpose. It is introduced by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. [5][6] The THP group is exceptionally stable under basic, reductive, and organometallic conditions, yet it can be readily removed under acidic conditions, providing orthogonal protection. [5][7][8]

The mechanism proceeds via protonation of the DHP olefin, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic N1 nitrogen of the indazole ring, followed by deprotonation to yield the N-THP protected product. [5]



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Caption: Acid-catalyzed mechanism for THP protection of indazole.

Experimental Protocol

- **Reagent Preparation:** To a solution of 5-nitroindazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05-0.1 eq.).
- **Reaction Initiation:** Cool the mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq.) dropwise to the stirred solution.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product, 1-(tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole, can be purified by flash column chromatography on silica gel if necessary, typically yielding a pale yellow solid.

Part 2: Catalytic Hydrogenation of the Nitro Group

Principle and Rationale

The final synthetic step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions, which are crucial for preserving the acid-labile THP protecting group.^[9]^[10] Palladium on activated carbon (Pd/C) is a highly effective catalyst for this reaction.^[11]

A critical consideration: Commercial Pd/C catalysts can be slightly acidic, which may lead to the premature cleavage of the THP group.^[12] While often slow, this side reaction can reduce the yield. Performing the reaction in a neutral solvent like methanol or ethyl acetate at moderate hydrogen pressure typically minimizes this issue.

Experimental Protocol

- **Reactor Setup:** To a solution of 1-(tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole (1.0 eq.) in methanol (MeOH, approx. 0.1 M) in a hydrogenation vessel, carefully add 10% Palladium on carbon (Pd/C, 5-10% w/w).
- **Hydrogenation:** Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas (H_2). Pressurize the reactor with H_2 (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.

- **Reaction Monitoring:** Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours, indicated by the disappearance of the starting material.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
- **Isolation:** Combine the filtrates and concentrate the solvent under reduced pressure. This typically affords the desired product, **1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine**, as a solid with sufficient purity for many subsequent applications. Further purification can be achieved by recrystallization or chromatography if required.

Data Summary

The following table summarizes the key parameters and expected outcomes for the synthesis.

Step	Reaction	Key Reagents	Solvent	Temp.	Time (h)	Typical Yield
1	N-Protection	5-Nitroindazole, DHP, p-TsOH	DCM	0°C to RT	2-4	85-95%
2	Nitro Reduction	THP-protected nitroindazole, H ₂ , 10% Pd/C	MeOH	RT	4-12	90-98%

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[\[13\]](#)

Conclusion

This guide outlines a robust and reproducible two-step synthesis of **1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine** from 5-nitroindazole. The protocol emphasizes the rationale behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field of drug development. By following this detailed methodology, scientists can reliably produce this valuable intermediate for the advancement of their research programs.

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